Propiophenone, 4'-methoxy-2'-(2-piperidinoethoxy)-, hydrochloride
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Overview
Description
Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride is a chemical compound that belongs to the class of aryl ketones. It is characterized by the presence of a propiophenone core substituted with a methoxy group and a piperidinoethoxy side chain. This compound is often used in pharmaceutical research and has various applications in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride typically involves the reaction of 4-methoxyacetophenone with 2-(2-chloroethoxy)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperidinoethoxy side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride involves its interaction with specific molecular targets in the body. The piperidinoethoxy side chain is believed to play a crucial role in its binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propiophenone: The parent compound without the methoxy and piperidinoethoxy substitutions.
4’-Methoxypropiophenone: Similar structure but lacks the piperidinoethoxy side chain.
2’-(2-Piperidinoethoxy)propiophenone: Similar structure but lacks the methoxy group.
Uniqueness
Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride is unique due to the presence of both the methoxy group and the piperidinoethoxy side chain. These substitutions confer distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
20800-16-2 |
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Molecular Formula |
C17H26ClNO3 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-[4-methoxy-2-(2-piperidin-1-ylethoxy)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO3.ClH/c1-3-16(19)15-8-7-14(20-2)13-17(15)21-12-11-18-9-5-4-6-10-18;/h7-8,13H,3-6,9-12H2,1-2H3;1H |
InChI Key |
FEGHGROBTOZSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OC)OCCN2CCCCC2.Cl |
Origin of Product |
United States |
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